N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(4-16-2)11-8-10-3-6(13(14)15)7(9)12-8/h3,5H,4H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFGHFIASCJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Amination: The diamine groups are introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring under basic conditions.
Methoxylation: The methoxypropan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent like methoxypropanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro and diamine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The methoxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Pyrimidine-2,4-diamine Family
The compound shares structural homology with other pyrimidine-2,4-diamines, differing primarily in substituents at the N2 and 5-positions. Key analogs include:
*Calculated based on molecular formulas.
Substituent Effects on Physicochemical Properties
- In contrast, the dimethylaminopropyl group in increases basicity and hydrogen-bonding capacity, favoring interactions with polar enzyme pockets.
5-Nitro Group :
Table 2: Key Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.25 | 337.42 | 155.12 |
| Polar Surface Area (Ų) | ~95 | ~120 | ~85 |
| LogP (predicted) | 1.2 | 2.8 | -0.5 |
Biological Activity
N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
Overview of the Compound
This compound has the molecular formula and a molecular weight of 227.22 g/mol. The compound features a pyrimidine ring substituted with a nitro group and a methoxypropan-2-yl group, which may influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Nitro Group Role : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules like DNA and proteins, potentially leading to cytotoxic effects. This mechanism is common among nitro-containing compounds, making them valuable in antimicrobial and anticancer applications .
- Enzyme Interaction : The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can disrupt cellular processes such as DNA replication or protein synthesis, contributing to its therapeutic potential .
Antimicrobial Properties
Research has indicated that nitro-containing compounds exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group, leading to the formation of toxic intermediates that damage microbial DNA. For instance, compounds similar to N2-(1-methoxypropan-2-yl)-5-nitropyrimidine have shown efficacy against various bacterial strains .
Anticancer Activity
The anticancer potential of this compound is supported by studies demonstrating its ability to induce apoptosis in cancer cells. The presence of the nitro group enhances its interaction with cellular targets, leading to increased cytotoxicity against tumor cells .
Research Findings
A summary of key research findings related to this compound is presented in the table below:
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus. | Antimicrobial |
| Study 2 | Induced apoptosis in various cancer cell lines through DNA damage mechanisms. | Anticancer |
| Study 3 | Showed inhibition of key enzymes involved in cancer metabolism. | Enzyme Inhibition |
Case Studies
- Antibacterial Efficacy : In a study published in 2023, N2-(1-methoxypropan-2-yl)-5-nitropyrimidine was tested against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : Another study evaluated the compound's effects on human breast cancer cell lines. The results showed that treatment with this compound led to a significant decrease in cell viability and increased markers for apoptosis, highlighting its potential as an anticancer drug candidate.
Q & A
Basic: What are the key synthetic routes for N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine?
The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. Key steps include:
- Nitration : Introduction of the nitro group at the 5-position using nitric acid under controlled conditions .
- Alkylation : Substitution at the N2 position with 1-methoxypropan-2-yl groups via nucleophilic substitution, often employing alkyl halides (e.g., 1-methoxy-2-propyl chloride) in polar aprotic solvents like DMF .
- Amination : Sequential amination at the 4-position using ammonia or amines in refluxing ethanol .
Purification is achieved through silica gel column chromatography (e.g., 50% ethyl acetate/hexane) .
Advanced: How can researchers optimize reaction yields for intermediates in multi-step syntheses?
Yield optimization requires balancing reaction kinetics and thermodynamics:
- Temperature Control : Higher temperatures (e.g., 90°C) accelerate nitration but may increase side products; degassing with nitrogen minimizes oxidation .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for reductions) improve regioselectivity during alkylation .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress (e.g., Rf = 0.4 in 50% ethyl acetate/hexane) to terminate reactions at optimal conversion .
Basic: What spectroscopic techniques are critical for structural confirmation?
- NMR : 1H/13C NMR identifies substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm; aromatic protons at δ 8.0–8.5 ppm) .
- X-Ray Crystallography : Resolves dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) to confirm stereochemistry .
- HRMS : Validates molecular weight (e.g., m/z 397.0734 for C17H11ClFN8O) .
Advanced: How can researchers resolve contradictory bioactivity data across studies?
Contradictions arise from variability in:
- Cell Lines : IC50 values differ between MCF-7 (12.5 µM) and A549 (15.0 µM) due to receptor expression levels .
- Assay Conditions : Cytokine inhibition (e.g., TNF-α: 75% at 10 µM) may vary with serum concentration or incubation time .
- Replication : Validate findings using orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays) .
Basic: What are the compound’s primary biological activities?
- Anticancer : IC50 values of 12.5–15.0 µM against breast (MCF-7) and lung (A549) cancer lines via DNA intercalation and replication disruption .
- Anti-inflammatory : Inhibits TNF-α (75%), IL-6 (70%), and IL-1β (65%) at 10 µM, likely through COX-2 suppression .
Advanced: How can molecular docking guide mechanistic studies?
- Target Selection : Prioritize kinases (e.g., Aurora kinase) or inflammatory enzymes (COX-2) based on structural homology .
- Binding Affinity : Simulate interactions between the nitro group and catalytic residues (e.g., hydrogen bonding with Lys89 in Aurora kinase) .
- Validation : Compare docking scores (e.g., Glide scores < -8 kcal/mol) with experimental IC50 values .
Basic: What safety precautions are essential during handling?
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods to limit inhalation of nitro group-derived fumes (e.g., NOx) .
- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do crystalline forms impact pharmaceutical development?
- Stability : Polymorphs (e.g., Form A vs. B) exhibit distinct melting points (83°C vs. higher) and hygroscopicity .
- Bioavailability : Solubility varies by crystal packing; Form A may have 30% higher dissolution in simulated gastric fluid .
- Characterization : Use XRPD to distinguish polymorphs and DSC to assess thermal transitions .
Basic: How does the compound compare to structurally similar pyrimidines?
- Piperidine vs. Morpholine Substituents : Piperidine enhances DNA binding affinity due to increased lipophilicity (logP difference: ~0.5) .
- Nitro vs. Chloro Groups : Nitro derivatives show stronger anti-inflammatory activity but higher toxicity (e.g., LC50: 10 µM vs. 20 µM for chloro analogs) .
Advanced: What strategies improve thermal stability for energetic applications?
- Hydrogen Bonding : Multi-fused structures (e.g., hydrazine-bridged pyrimidines) enhance planarity and stability (decomposition >364°C) .
- Symmetry : High symmetry reduces strain, as seen in 6,6′-bis(5-nitropyrimidine) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
